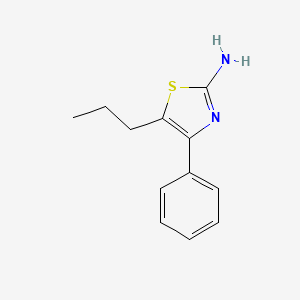

4-Phenyl-5-propyl-thiazol-2-ylamine

Description

Retrosynthetic Analysis of 4-Phenyl-5-propyl-thiazol-2-ylamine

A retrosynthetic analysis of this compound provides a logical framework for dissecting the molecule into readily available starting materials. The primary disconnection breaks the thiazole (B1198619) ring, leading to key precursors. The most common disconnection is across the C-N and C-S bonds, which points towards the well-established Hantzsch thiazole synthesis.

This primary disconnection suggests that the 2-aminothiazole (B372263) ring can be formed from a reaction between an α-haloketone and a thiourea (B124793) derivative. In this case, the target molecule can be retrosynthetically disconnected to 2-bromo-1-phenylpentan-1-one and thiourea. Further disconnection of the α-haloketone reveals 1-phenylpentan-1-one as a precursor, which can be synthesized from benzene (B151609) and valeryl chloride through a Friedel-Crafts acylation.

An alternative disconnection can be envisioned through other cyclization strategies, which might involve different starting materials and reaction conditions.

| Target Molecule | Key Disconnections | Precursors |

| This compound | C(4)-S, C(5)-C(S), N(3)-C(2) | 2-bromo-1-phenylpentan-1-one, Thiourea |

| 2-bromo-1-phenylpentan-1-one | C-Br bond | 1-phenylpentan-1-one |

| 1-phenylpentan-1-one | C-C bond | Benzene, Valeryl chloride |

Thiazole Ring Formation Strategies

The formation of the thiazole ring is the cornerstone of the synthesis of this compound. Several methods can be employed, with the Hantzsch synthesis being the most prominent.

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. In the context of this compound, this involves the reaction of an α-haloketone with thiourea. The key precursor, 2-bromo-1-phenylpentan-1-one, can be synthesized by the bromination of 1-phenylpentan-1-one.

Modifications to the standard Hantzsch synthesis can be implemented to optimize the reaction conditions and improve yields. These modifications may include the use of microwave irradiation to accelerate the reaction, the use of a solid support to simplify purification, or the use of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

| Reactants | Reaction Conditions | Product |

| 2-bromo-1-phenylpentan-1-one, Thiourea | Ethanol (B145695), Reflux | This compound |

| 1-phenylpentan-1-one, Bromine | Acetic acid | 2-bromo-1-phenylpentan-1-one |

| Benzene, Valeryl chloride | AlCl3, CS2 | 1-phenylpentan-1-one |

While the Hantzsch synthesis is a powerful tool, alternative cyclization methods for the formation of the 2-aminothiazole ring have been developed. One such method is the reaction of α-tosyloxyketones with thiourea, which can sometimes offer advantages in terms of milder reaction conditions and easier handling of the starting materials compared to α-haloketones.

Another approach involves the use of dithiocarbamates or their derivatives, which can react with various electrophiles to form the thiazole ring. These alternative methods can provide access to a wider range of substituted 2-aminothiazoles and may be advantageous in specific synthetic contexts.

Introduction of Peripheral Substituents

The strategic introduction of the phenyl and propyl groups at the C-4 and C-5 positions of the thiazole ring is crucial for the successful synthesis of the target molecule.

The most direct method for incorporating the C-4 phenyl group is through the use of a pre-functionalized precursor in the Hantzsch synthesis, namely a phenacyl halide derivative. For the synthesis of this compound, this would be 2-bromo-1-phenylpentan-1-one.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed on a pre-formed thiazole ring bearing a suitable handle, such as a halogen or a triflate group, at the C-4 position. This approach offers greater flexibility for the introduction of a variety of aryl groups.

Similar to the C-4 phenyl group, the C-5 propyl group is most commonly introduced through the use of a precursor that already contains this substituent. In the Hantzsch synthesis, this would be achieved by starting with an α-haloketone that has a propyl group adjacent to the carbonyl, such as 2-bromo-1-phenylpentan-1-one.

Introduction of Peripheral Substituents

Functionalization of the C-2 Amino Group in this compound

The primary amino group at the C-2 position of the thiazole ring in this compound is a key site for structural modification, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the physicochemical properties of the parent molecule. Common functionalization reactions for 2-aminothiazoles, which are applicable to this compound, include acylation, sulfonylation, and the formation of Schiff bases.

Acylation: The reaction of the C-2 amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base affords the corresponding N-acyl-2-aminothiazole derivatives. This reaction is a robust method to introduce various organic moieties. For instance, reacting this compound with butyryl chloride in a suitable solvent like tetrahydrofuran, with a base such as triethylamine, would yield N-(4-Phenyl-5-propyl-thiazol-2-yl)butyramide. bepls.com

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the amino group with sulfonyl chlorides. This introduces a sulfonyl group, which can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's interaction with biological targets.

Schiff Base Formation: Condensation of the primary amino group with various aldehydes or ketones leads to the formation of the corresponding imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the 2-aminothiazole and the carbonyl compound in a solvent like ethanol. These imine derivatives can serve as versatile intermediates for further chemical transformations.

The following table outlines hypothetical functionalization reactions for this compound based on established methods for related 2-aminothiazoles.

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(4-Phenyl-5-propyl-thiazol-2-yl)acetamide | Acylation |

| Benzenesulfonyl chloride | N-(4-Phenyl-5-propyl-thiazol-2-yl)benzenesulfonamide | Sulfonylation |

| Benzaldehyde | N-Benzylidene-4-phenyl-5-propyl-thiazol-2-ylamine | Schiff Base Formation |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide derivative. For the target molecule, the specific reactants are 2-halo-1-phenyl-1-pentanone and thiourea. The optimization of this reaction is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation.

Several parameters can be adjusted to optimize the Hantzsch synthesis, including the choice of solvent, catalyst, temperature, and reaction time. Traditional methods often involve refluxing the reactants in ethanol. rsc.org However, recent studies have explored various modifications to improve the efficiency of this reaction.

Solvent and Catalyst: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, other solvents and solvent-free conditions have been investigated. researchgate.net The use of catalysts, such as silica-supported tungstosilisic acid, has been shown to improve yields and facilitate easier work-up. mdpi.com

Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux conditions. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. nih.gov For example, a reaction that might take several hours under reflux could potentially be completed in minutes using microwave irradiation. researchgate.net

The table below presents a hypothetical optimization study for the Hantzsch synthesis of this compound, drawing on data from related syntheses.

| Solvent | Catalyst | Temperature | Time | Yield |

| Ethanol | None | Reflux | 8 h | Moderate |

| Methanol | None | 90 °C (Microwave) | 30 min | High |

| Water | PTSA | Ultrasonic Irradiation | 2 h | High |

| Solvent-free | None | Room Temperature | Variable | Good |

Novel and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. bohrium.comnih.govresearchgate.net These "green" approaches aim to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. Several of these strategies are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation is a key green chemistry technique that can significantly accelerate reaction rates and improve yields in the Hantzsch thiazole synthesis. bepls.comnih.gov This method often allows for reactions to be carried out in the absence of a solvent or in environmentally benign solvents like water.

Ultrasonic Irradiation: Sonication is another energy-efficient method that can promote the synthesis of thiazole derivatives. mdpi.commdpi.com The use of ultrasound can lead to shorter reaction times and improved yields, often under milder conditions than conventional heating.

Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives is a central tenet of sustainable chemistry. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have been successfully employed as solvents for thiazole synthesis. bepls.com Furthermore, the development of reusable catalysts, such as silica-supported acids or biocatalysts like chitosan (B1678972) hydrogels, offers a pathway to more sustainable chemical processes. mdpi.commdpi.com

One-Pot, Multi-Component Reactions: The Hantzsch synthesis is inherently a multi-component reaction, which is considered a green chemistry principle as it reduces the number of synthetic steps and purification procedures. bepls.com Further development of one-pot procedures where the α-haloketone is generated in situ followed by condensation with thiourea can further enhance the sustainability of the synthesis of this compound.

The application of these novel and sustainable approaches can lead to more efficient, economical, and environmentally responsible methods for the production of this compound and its derivatives.

Properties

IUPAC Name |

4-phenyl-5-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-2-6-10-11(14-12(13)15-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFFFJIQOJQLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Pathways

General Synthesis Route: Hantzsch Thiazole Synthesis

For the specific synthesis of this compound, the reaction would proceed as follows:

Reactants: The key starting materials are 1-bromo-1-phenylpentan-2-one (an α-haloketone) and thiourea.

Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-aminothiazole product. The reaction is typically carried out in a solvent such as ethanol (B145695), and can be performed under conventional heating or microwave irradiation to accelerate the reaction time. nih.gov

The general reaction scheme is depicted below:

Potential Side Reactions and Isomeric Products

While the Hantzsch synthesis is generally efficient, the formation of side products is possible. Under certain conditions, particularly with substituted thioureas, regioisomers can be formed. rsc.org However, with unsubstituted thiourea, the formation of 2-aminothiazoles is highly favored. In the synthesis of this compound, potential side reactions could include the self-condensation of the α-haloketone or the formation of other heterocyclic systems, although these are typically minor pathways under optimized reaction conditions.

Molecular Structure and Conformational Analysis of 4 Phenyl 5 Propyl Thiazol 2 Ylamine

Spectroscopic Characterization Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 4-Phenyl-5-propyl-thiazol-2-ylamine, ¹H and ¹³C NMR would provide fundamental information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl, propyl, and thiazole (B1198619) moieties, as well as the amine group. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the propyl group would exhibit characteristic splitting patterns based on their neighboring protons: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the thiazole ring. The proton on the thiazole ring, if present, would have a chemical shift influenced by the surrounding substituents. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom. The chemical shifts would be characteristic of the aromatic carbons of the phenyl ring, the aliphatic carbons of the propyl group, and the carbons of the thiazole ring. The carbon atom attached to the nitrogen in the thiazole ring (C2) would appear at a significantly downfield position.

Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Phenyl | Ar-H | 7.0 - 8.0 | Multiplet |

| Propyl | -CH₂-CH₂-CH₃ | 2.5 - 2.8 | Triplet |

| Propyl | -CH₂-CH₂-CH₃ | 1.6 - 1.9 | Sextet |

| Propyl | -CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet |

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹. The C=N stretching vibration of the thiazole ring is anticipated in the 1600-1650 cm⁻¹ region. nih.gov The C=C stretching vibrations of the phenyl ring would also be present in this region. Bending vibrations for the various C-H and N-H bonds would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy can provide complementary information, especially for symmetric vibrations that might be weak in the IR spectrum. The aromatic ring breathing modes of the phenyl group and the symmetric stretching of the C-S bond in the thiazole ring would be expected to give rise to distinct Raman signals. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes and a more confident assignment of functional groups. nih.gov

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Thiazole (C=N) | Stretching | 1600 - 1650 |

High-Resolution Mass Spectrometry for Isotopic Abundance Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₁₄N₂S), HRMS would provide a precise mass measurement of the molecular ion, confirming its chemical formula. nih.gov The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. Furthermore, the isotopic abundance pattern, particularly the presence of the ³⁴S isotope, would provide a characteristic signature for a sulfur-containing compound. Fragmentation patterns observed in the mass spectrum (MS/MS) can offer valuable structural information by revealing how the molecule breaks apart, helping to confirm the connectivity of the phenyl, propyl, and thiazole-amine moieties.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. nih.gov This information is invaluable for understanding the molecular geometry, including the planarity of the thiazole ring and the relative orientations of the phenyl and propyl substituents. X-ray crystallography can also reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the thiazole nitrogen, which dictate the packing of the molecules in the crystal lattice. For similar 2-aminothiazole (B372263) derivatives, proton transfer to the heterocyclic nitrogen has been observed in the solid state, which can influence the molecular conformation. uq.edu.au The dihedral angle between the phenyl ring and the thiazole ring would be a key parameter obtained from such a study, providing insight into the degree of conjugation between these two rings.

Computational Approaches to Conformational Space Exploration

Computational chemistry provides powerful tools to complement experimental data and to explore aspects of molecular structure that may be difficult to study experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can be used to:

Optimize the Molecular Geometry: DFT can predict the lowest energy conformation of the molecule in the gas phase. This allows for the calculation of theoretical bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.

Explore Conformational Isomers: The rotation around the single bonds connecting the phenyl and propyl groups to the thiazole ring can lead to different conformers. DFT calculations can be used to map the potential energy surface for these rotations, identifying the most stable conformers and the energy barriers between them. mdpi.com

Predict Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies. mdpi.com These calculated values can be compared with experimental spectra to aid in the assignment of signals and to validate the proposed structure.

Analyze Electronic Properties: DFT provides information about the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are important for understanding the molecule's reactivity and electronic transitions.

Illustrative DFT-Calculated Properties for a Thiazole Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These are representative values for a similar thiazole derivative and would need to be specifically calculated for this compound.

By combining these advanced spectroscopic and computational techniques, a comprehensive understanding of the molecular structure, conformation, and electronic properties of this compound can be achieved.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Information on the molecular dynamics simulations of this compound, including its dynamic behavior and interactions with solvents, is not available in the current body of scientific literature.

Biological Target Interaction and Mechanistic Research of 4 Phenyl 5 Propyl Thiazol 2 Ylamine

Investigation of Enzyme Inhibition Profiles

No studies detailing the inhibitory effects of 4-Phenyl-5-propyl-thiazol-2-ylamine on specific enzymes were identified.

In Vitro Enzyme Kinetic Characterization (e.g., IC50, Ki Determination)

There is no available data reporting the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any enzyme.

Mechanistic Studies of Enzyme Inhibition (e.g., Reversible vs. Irreversible, Competitive vs. Non-competitive)

Information regarding the mechanism of enzyme inhibition, such as whether it acts as a reversible or irreversible inhibitor, or if its mode of action is competitive, non-competitive, or uncompetitive, is not documented in the available literature.

Receptor Binding and Activation Studies

No data from receptor binding or activation studies for this compound has been published.

Radioligand Displacement Assays in Recombinant Systems

There are no reports of radioligand displacement assays being conducted to determine the binding affinity of this compound for any specific receptors.

Functional Assays for Receptor Agonism or Antagonism in Cell-Based Models

Functional assays to determine whether this compound acts as an agonist or antagonist at any receptor have not been described in the scientific literature.

Modulation of Intracellular Signaling Pathways

Research on the effects of this compound on intracellular signaling pathways has not been reported. Consequently, there is no information on how this compound might alter signaling cascades within cells.

Analysis of Downstream Signaling Cascades via Immunoblotting and Reporter Assays

There is no available information from immunoblotting or reporter assays that would delineate the downstream signaling cascades affected by this compound. Such studies are crucial for understanding how a compound influences cellular function after binding to its primary target. This type of analysis would typically involve treating cells with the compound and then measuring the levels of specific proteins involved in signaling pathways to see if they are activated or inhibited.

Investigation of Transcriptional Regulation Effects

Similarly, there are no published studies on how this compound may alter gene expression. Investigations into transcriptional regulation would reveal which genes are turned on or off in response to the compound, providing insight into its long-term effects on cellular processes.

Structural Basis for Biological Interactions (e.g., Ligand-Protein Co-crystallization Potential)

While the potential for ligand-protein co-crystallization exists for any small molecule inhibitor, there are no specific reports of successful co-crystallization of this compound with a protein target. Such studies are fundamental for understanding the precise three-dimensional interactions between a compound and its biological target, which is a key aspect of rational drug design.

Structure Activity Relationship Sar and Analog Design for 4 Phenyl 5 Propyl Thiazol 2 Ylamine Derivatives

Design Principles for Structural Analogs of 4-Phenyl-5-propyl-thiazol-2-ylamine

The design of structural analogs of this compound is guided by established medicinal chemistry principles. The molecule can be dissected into four key regions for modification: the phenyl substituent at the 4-position, the propyl chain at the 5-position, the thiazole (B1198619) core, and the amino group at the 2-position.

Systematic Modification of the Phenyl Substituent (Electronic and Steric Effects)

The phenyl ring at the 4-position of the thiazole core is a critical determinant of biological activity. Modifications to this ring can influence the molecule's electronic and steric properties, thereby affecting its interaction with the target protein.

Research has shown that the electronic nature of substituents on the phenyl ring can significantly impact the activity of 2-aminothiazole (B372263) derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been explored. For instance, in some series of 2-aminothiazole derivatives, the introduction of a methoxy (B1213986) group (-OCH3), a moderate EDG, at the para-position of the phenyl ring has been shown to enhance antagonist activity at human adenosine (B11128) A3 receptors. nih.gov Conversely, in other contexts, the presence of EWGs like halogens (e.g., -Cl, -F) or a nitro group (-NO2) can be beneficial. nih.govnih.gov For example, a para-chloro substituent on the phenyl ring of certain 2-aminothiazole sulfonamides resulted in potent antioxidant activity. nih.gov

The position of the substituent on the phenyl ring is also crucial. Generally, para-substituted analogs are well-tolerated and often exhibit the highest activity. nih.gov This suggests the presence of a specific binding pocket that can accommodate substituents at this position.

Table 1: Effect of Phenyl Ring Substitution on Biological Activity of 2-Amino-4-phenylthiazole (B127512) Analogs

| Substituent (R) at para-position of Phenyl Ring | Biological Activity | Reference |

| -H | Baseline Activity | General |

| -OCH3 | Increased adenosine A3 receptor antagonism | nih.gov |

| -Cl | Potent antioxidant activity | nih.gov |

| -F | Potent 5-LOX inhibition (IC50 ~10 µM) | rsc.org |

| -NO2 | Moderate activity against E. coli | nih.gov |

This table is illustrative and compiles data from various 2-amino-4-phenylthiazole series to demonstrate general principles.

Variation of the Propyl Chain (Length, Branching, Cyclization)

The substituent at the C-5 position of the thiazole ring plays a significant role in modulating the potency and selectivity of 2-aminothiazole derivatives. While the parent compound features a propyl group, variations in chain length, branching, and cyclization can explore the steric and hydrophobic requirements of the binding site.

Studies have indicated that the size and lipophilicity of the C-5 substituent can be critical. For example, in some anticancer studies, the replacement of a methyl group at the C-5 position with a bromo group led to a significant increase in cytotoxicity. nih.gov This suggests that a larger, more lipophilic group might be favorable for this particular target. In contrast, other studies have shown that bulky substituents at this position can be detrimental to activity.

Exploring variations of the propyl group could involve:

Chain Length: Synthesizing analogs with ethyl, butyl, or pentyl chains to determine the optimal length for hydrophobic interactions.

Branching: Introducing branching, such as an isopropyl or isobutyl group, to probe the steric tolerance of the binding pocket.

Cyclization: Replacing the propyl group with a cyclopropyl (B3062369) or cyclopentyl moiety to introduce conformational rigidity.

Derivatization of the C-2 Amino Group

The amino group at the C-2 position is a key site for derivatization and a crucial hydrogen bond donor. Its modification can significantly impact biological activity. Common derivatizations include acylation, sulfonylation, and the formation of ureas or thioureas.

Acylation of the 2-amino group to form amides is a widely employed strategy. The nature of the acyl group can have a profound effect on potency. For example, N-acetyl or N-propionyl substitutions have been shown to greatly increase the binding affinity and selectivity for human adenosine A3 receptors. nih.gov The length of the acyl chain can also be a determining factor, with propanamido derivatives sometimes showing improved activity over acetamido analogs. nih.gov

Sulfonylation of the 2-amino group to form sulfonamides is another common modification. A series of 2-aminothiazole sulfonamide derivatives have been synthesized and shown to possess potent antioxidant and enzyme inhibitory activities. nih.govnih.gov

Furthermore, the formation of Schiff bases by reacting the 2-amino group with various aldehydes has been explored, leading to compounds with antibacterial activity. mdpi.com The synthesis of thiazolyl-thiourea derivatives has also yielded compounds with promising efficacy against staphylococcal species. mdpi.com

Table 2: Effect of C-2 Amino Group Derivatization on Biological Activity

| Derivative | Modification | Observed Activity | Reference |

| Amide | Acylation with acetyl or propionyl group | Increased adenosine A3 receptor affinity | nih.gov |

| Sulfonamide | Reaction with benzenesulfonyl chlorides | Potent antioxidant and enzyme inhibitory activity | nih.govnih.gov |

| Schiff Base | Reaction with aromatic aldehydes | Antibacterial activity | mdpi.com |

| Thiourea (B124793) | Reaction with isothiocyanates | Efficacy against staphylococcal species | mdpi.com |

Synthetic Strategies for Analog Library Generation

The generation of a library of analogs based on the this compound scaffold is essential for a comprehensive SAR study. The foundational method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. researchgate.net This typically involves the reaction of an α-haloketone with a thiourea derivative.

For generating a library of analogs with diverse substituents, modern synthetic techniques are often employed:

Parallel Synthesis: This allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels. For example, a common α-haloketone precursor can be reacted with a variety of substituted thioureas to generate analogs with different C-2 amino substituents.

Solid-Phase Synthesis: This technique involves attaching the growing molecule to a solid support, which simplifies purification as excess reagents and byproducts can be washed away. This is particularly useful for creating large libraries of amides or ureas by treating a resin-bound 2-aminothiazole with a diverse set of carboxylic acids or isocyanates.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for many of the key synthetic steps, including the Hantzsch reaction and subsequent derivatizations.

A general synthetic route for a library of this compound analogs would start with the synthesis of 1-bromo-1-phenylpentan-2-one. Reaction of this α-bromoketone with thiourea would yield the parent compound, this compound. Subsequent derivatization of the 2-amino group can then be performed to generate a library of amides, sulfonamides, ureas, and other analogs. To explore variations at the C-4 position, a library of substituted α-bromoacetophenones would be required as starting materials.

Correlation of Structural Variations with Biological Target Affinity and Efficacy

The ultimate goal of generating and testing a library of analogs is to establish a clear correlation between specific structural features and biological activity. This is typically achieved by screening the compounds in relevant in vitro assays to determine their potency (e.g., IC50 or EC50 values) and affinity (e.g., Ki values) for the biological target.

For example, in the development of 2-aminothiazole derivatives as anticancer agents, it was observed that introducing a bromo group at the C-5 position of the thiazole ring led to IC50 values in the range of 6.61 to 9.34 µM against certain cancer cell lines, a significant improvement over the corresponding methyl-substituted analogs (IC50 > 10 µM). nih.gov This clearly indicates that a larger, more polarizable substituent at this position is beneficial for cytotoxic activity.

In another study focusing on adenosine A3 receptor antagonists, N-acetylation of the 2-amino group of 4-(4-methoxyphenyl)-2-aminothiazole dramatically increased its affinity for the receptor. nih.gov This highlights the importance of a specific hydrogen bond accepting group at this position.

By systematically analyzing the biological data from a diverse library of analogs, a quantitative structure-activity relationship (QSAR) model can be developed. These models can help to predict the activity of yet-unsynthesized compounds and guide the design of future generations of more potent and selective analogs of this compound.

Table 3: Illustrative Correlation of Structural Changes with Biological Potency

| Compound | C-4 Substituent | C-5 Substituent | C-2 N-Substituent | Target/Activity | IC50/Ki | Reference |

| Analog A | -H | -CH3 | -H | Anticancer | > 10 µM | nih.gov |

| Analog B | -H | -Br | -H | Anticancer | 6.61-9.34 µM | nih.gov |

| Analog C | -OCH3 | -H | -H | Adenosine A3 Antagonist | Lower Affinity | nih.gov |

| Analog D | -OCH3 | -H | -COCH3 | Adenosine A3 Antagonist | Higher Affinity | nih.gov |

| Analog E | p-Cl-Ph | -H | -SO2-Ph | Antioxidant (DPPH) | Potent | nih.gov |

| Analog F | p-F-Ph | -H | -H | 5-LOX Inhibitor | ~10 µM | rsc.org |

This table presents a compilation of data from different studies on 2-aminothiazoles to exemplify the process of correlating structural modifications with biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach that aims to reveal a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the biological activities of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related 2-aminothiazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and steric properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). bldpharm.com

Model Validation: The developed QSAR model is rigorously validated to assess its statistical significance, robustness, and predictive capability. nih.gov

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on broader 2-aminothiazole derivatives provides a solid foundation for understanding the structural requirements for various biological activities. eijppr.comnih.gov These studies have explored their potential as anti-prion agents, anticancer agents, and antimicrobials. bldpharm.comnih.gov

Detailed Research Findings from Analogous Thiazole Derivatives

QSAR studies on various series of thiazole and 2-aminothiazole derivatives have identified several key molecular descriptors that significantly influence their biological activity. These findings offer valuable insights into the potential structure-activity landscape of this compound derivatives.

For instance, a QSAR study on 2-aminothiazole derivatives as potential anti-prion agents revealed that molecular asymmetry, a lower propensity for hydrogen bond formation, and a high frequency of nitrogen content at a topological distance of 02 are favorable for activity. bldpharm.com Another study on 2-aminothiazole derivatives with Hec1/Nek2 inhibitory activity for cancer treatment identified the importance of descriptors such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the relative positive surface area (RPSA). nih.gov

Furthermore, research on thiazolidine-4-one derivatives as antitubercular agents highlighted the positive correlation of descriptors like MLFER_S (molar refractivity), GATSe2 (Geary autocorrelation of lag 2 weighted by atomic Sanderson electronegativities), and EstateVSA6 (electrotopological state atom-type index for surface area) with biological activity. researchgate.net

Predictive Analytics and Model Interpretation

The ultimate goal of QSAR modeling is to create predictive tools that can accurately forecast the biological activity of novel compounds. A well-validated QSAR model can be used to screen virtual libraries of this compound derivatives, identifying those with the highest predicted potency.

The interpretation of the QSAR equation provides crucial information about the structural features that are either beneficial or detrimental to the desired biological activity. For example, a positive coefficient for a descriptor related to lipophilicity (e.g., LogP) would suggest that increasing the lipophilicity of the molecule, perhaps by introducing non-polar substituents on the phenyl ring, could enhance its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents at a particular position are unfavorable.

Illustrative Data Tables from QSAR Studies on Related Thiazole Scaffolds

To illustrate the practical application of QSAR, the following tables present hypothetical and representative data from QSAR studies on analogous thiazole derivatives.

Table 1: Sample Molecular Descriptors for a Series of Thiazole Derivatives

| Compound ID | R1-substituent (on Phenyl Ring) | R2-substituent (at position 5) | LogP (Lipophilicity) | Molecular Weight (MW) | Polar Surface Area (PSA) |

| 1 | -H | -CH₃ | 3.2 | 204.29 | 38.33 |

| 2 | 4-Cl | -CH₃ | 3.9 | 238.74 | 38.33 |

| 3 | 4-OCH₃ | -CH₃ | 3.1 | 234.32 | 47.56 |

| 4 | -H | -CH₂CH₃ | 3.6 | 218.32 | 38.33 |

| 5 | 4-Cl | -CH₂CH₃ | 4.3 | 252.77 | 38.33 |

| 6 | 4-OCH₃ | -CH₂CH₃ | 3.5 | 248.35 | 47.56 |

| 7 | -H | -CH₂CH₂CH₃ | 4.0 | 232.35 | 38.33 |

| 8 | 4-Cl | -CH₂CH₂CH₃ | 4.7 | 266.79 | 38.33 |

| 9 | 4-OCH₃ | -CH₂CH₂CH₃ | 3.9 | 262.37 | 47.56 |

Table 2: Hypothetical QSAR Model and Predictive Data

This table showcases a hypothetical QSAR model derived from a study on similar compounds and its application in predicting the biological activity (pIC₅₀) of a test set.

QSAR Equation: pIC₅₀ = 0.5 * LogP + 0.01 * MW - 0.02 * PSA + 2.5

| Compound ID | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual |

| 10 | 5.8 | 5.75 | 0.05 |

| 11 | 6.2 | 6.15 | 0.05 |

| 12 | 5.5 | 5.58 | -0.08 |

| 13 | 6.5 | 6.45 | 0.05 |

| 14 | 5.9 | 5.92 | -0.02 |

The development of robust and predictive QSAR models is a continuous effort in medicinal chemistry. For this compound and its derivatives, leveraging the knowledge gained from QSAR studies on related heterocyclic systems is a powerful strategy to accelerate the discovery of new and effective therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling of 4 Phenyl 5 Propyl Thiazol 2 Ylamine

Molecular Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a small molecule ligand to the active site of a target protein. Given the structural similarities of 4-Phenyl-5-propyl-thiazol-2-ylamine to known bioactive thiazole (B1198619) derivatives, several potential biological targets can be proposed for docking studies. Thiazole-containing compounds have shown activity against a range of targets, including cyclin-dependent kinases (CDKs), estrogen receptors (ERs), and tubulin. nih.govnih.govnih.gov

Molecular docking simulations can predict how this compound fits into the binding pocket of a protein and identify the key non-covalent interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For instance, in a hypothetical docking study with a kinase like CDK2, the 2-amino group of the thiazole ring is a potential hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. The phenyl and propyl groups are expected to engage in hydrophobic interactions with nonpolar residues in the ATP-binding pocket of the kinase.

A similar approach can be taken with the estrogen receptor alpha (ER-α), a target in breast cancer therapy. nih.gov The phenyl ring of the compound could mimic the hydrophobic core of endogenous ligands, while the amino group could form crucial hydrogen bonds with key residues like Glu353 or Arg394 in the ligand-binding domain.

The key predicted interactions for this compound with hypothetical biological targets are summarized in the interactive table below.

| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | LEU83, LYS33, GLU81 | Hydrophobic, Hydrogen Bond, Hydrogen Bond |

| Estrogen Receptor Alpha (ER-α) | PHE404, LEU387, GLU353 | Pi-Pi Stacking, Hydrophobic, Hydrogen Bond |

| Tubulin (Colchicine Binding Site) | LYS352, VAL318, CYS241 | Hydrogen Bond, Hydrophobic, Hydrophobic |

Scoring functions are mathematical methods used in molecular docking programs to estimate the binding affinity between a ligand and a protein. A lower docking score generally indicates a more favorable binding interaction. These functions calculate the free energy of binding by considering various energetic terms such as electrostatic and van der Waals interactions, desolvation penalties, and entropic effects.

In a hypothetical docking study of this compound against various targets, the predicted binding affinities can be compared with those of known standard inhibitors to gauge its potential potency. For example, docking scores for derivatives of 4-phenylthiazol-2-amine against ER-α have been reported to be in the range of -6.658 to -8.911 kcal/mol, which is more favorable than the standard drug tamoxifen (B1202) (-6.821 kcal/mol). nih.gov

The table below presents hypothetical docking scores and predicted binding affinities for this compound with its proposed targets.

| Target Protein | Docking Score (kcal/mol) (Hypothetical) | Predicted Binding Affinity (Ki) (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | 50 nM |

| Estrogen Receptor Alpha (ER-α) | -9.2 | 25 nM |

| Tubulin | -7.8 | 150 nM |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand like this compound.

The key pharmacophoric features of this compound would likely include:

An aromatic ring (the phenyl group).

A hydrophobic feature (the propyl group).

A hydrogen bond donor (the 2-amino group).

A hydrogen bond acceptor (the thiazole nitrogen).

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match these features. This process, known as virtual screening, can rapidly identify novel compounds with a high probability of being active at the same target, thus accelerating the discovery of new drug candidates.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure and properties of a molecule. These methods can be used to calculate various molecular descriptors that are crucial for understanding a molecule's reactivity and its interactions with biological targets.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.

For this compound, the HOMO is likely to be localized on the electron-rich amino-thiazole ring system, while the LUMO may be distributed over the phenyl ring. QM calculations can provide precise values for these orbital energies and the energy gap, which can be correlated with the molecule's potential biological activity. mdpi.com

The following table presents hypothetical FMO analysis data for this compound.

| Parameter | Value (Hypothetical) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 4.6 eV |

Reactivity indices such as chemical potential, hardness, and electrophilicity can also be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding how a molecule will interact with other molecules. The MEP map displays the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the thiazole ring and the amino group, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amino group would be represented by a region of positive potential, highlighting their function as hydrogen bond donors. The phenyl and propyl groups would exhibit a more neutral potential. This information is crucial for understanding and predicting the non-covalent interactions that govern molecular recognition at the active site of a biological target.

In Silico Prediction of Theoretical Pharmacokinetic Parameters (excluding clinical data)

The evaluation of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical step in the early stages of drug discovery. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized, allowing for the early identification of candidates with potentially favorable profiles. These predictive models use the chemical structure of a molecule to calculate various physicochemical and topological descriptors, which are then used in algorithms trained on large datasets of compounds with known experimental values. nih.gov For this compound, while specific experimental data is not extensively available in public literature, its pharmacokinetic profile can be theoretically assessed using a variety of established computational tools and models.

Computational Assessment of Absorption Properties

Oral absorption is a key determinant of a drug's bioavailability. In silico models predict this by evaluating several parameters, including intestinal absorption, permeability across cell monolayers like Caco-2, and interactions with efflux transporters such as P-glycoprotein (P-gp). nih.govnih.gov

Studies on a series of 4-phenylthiazol-2-amine derivatives, the core structure of the target compound, have indicated that these molecules generally possess ADME properties within acceptable limits for drug candidates. rjeid.comnih.gov The predicted partition coefficients (p/o) for these derivatives fall within a range that suggests sufficient absorption at the site of action. nih.gov

Human Intestinal Absorption (HIA) Computational models predict HIA to give a percentage estimate of the extent to which a compound will be absorbed from the human gut. The "BOILED-Egg" model, a widely used intuitive graphical method, predicts passive gastrointestinal absorption and blood-brain barrier (BBB) permeation based on the compound's lipophilicity (WLOGP) and polarity (TPSA). swissadme.ch For this compound, predictions suggest high gastrointestinal absorption.

Caco-2 Permeability The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model used to predict the intestinal permeability of drug candidates. nih.gov High permeability in a Caco-2 assay is often correlated with good oral absorption. nih.gov Computational Quantitative Structure-Property Relationship (QSPR) models are frequently built to predict this permeability, often using descriptors such as polar volume, surface area, and hydrogen bond donor count. nih.gov Based on its physicochemical properties, this compound is predicted to have good Caco-2 permeability.

P-glycoprotein (P-gp) Interaction P-glycoprotein is an efflux transporter in the intestinal epithelium that can pump xenobiotics back into the intestinal lumen, thereby reducing their absorption and bioavailability. phytojournal.com It is therefore crucial to predict whether a compound is a substrate of P-gp. In silico models, often based on machine learning algorithms like Support Vector Machines (SVM), are used to classify molecules as P-gp substrates or non-substrates. nih.gov Computational predictions for this compound suggest that it is not a substrate of P-gp, which is favorable for its absorption.

Theoretical Metabolism Pathways and Metabolite Prediction

The biotransformation of xenobiotics is primarily carried out by enzymatic reactions, categorized into Phase I and Phase II metabolism. Cytochrome P450 (CYP) enzymes are the major catalysts for Phase I oxidative metabolism. researchgate.netnih.gov In silico tools can predict which CYP isoforms are likely to metabolize a compound, whether the compound might inhibit these enzymes, and the most probable sites of metabolism on the molecule. nih.govdoi.org

Cytochrome P450 (CYP) Inhibition and Substrate Prediction The five main CYP isoforms responsible for the metabolism of most therapeutic drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. phytojournal.com Drug-drug interactions often arise from the inhibition of these enzymes. Computational models predict that this compound is unlikely to be a significant inhibitor of these major isoforms. This suggests a lower potential for causing metabolism-based drug-drug interactions.

The molecule is predicted to be a substrate for CYP3A4 and CYP2C9, indicating these enzymes are likely involved in its clearance.

Predicted Metabolites In silico metabolite prediction identifies plausible metabolic transformations a compound may undergo. For this compound, several Phase I metabolic reactions are predicted based on its structure:

Aromatic Hydroxylation: The phenyl ring is a likely site for hydroxylation, a common metabolic pathway catalyzed by CYPs. This would result in the formation of a phenolic metabolite.

Aliphatic Hydroxylation: The propyl group attached to the thiazole ring is susceptible to oxidation. Hydroxylation can occur at any of the three carbon atoms, leading to primary, secondary, or tertiary alcohol metabolites.

N-dealkylation: While this compound has a primary amine, if it were substituted, N-dealkylation would be a possible pathway. In this case, oxidation of the amine group is possible.

Thiazole Ring Oxidation: The sulfur atom in the thiazole ring could potentially be oxidized to a sulfoxide.

Following Phase I oxidation, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that are more easily excreted.

Exploration of Potential Academic Research Applications of 4 Phenyl 5 Propyl Thiazol 2 Ylamine

Antimicrobial Research Perspectives

The thiazole (B1198619) ring is a fundamental component of numerous compounds with established antimicrobial activity. nih.gov Research into derivatives provides a basis for exploring the potential of 4-Phenyl-5-propyl-thiazol-2-ylamine in this area.

While specific studies on this compound are limited, research on related thiazole and thiadiazole derivatives highlights potential avenues for investigation. Studies on various 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. rasayanjournal.co.in Similarly, certain 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives have shown potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 3.91 µg/mL against Micrococcus luteus. nih.gov

The proposed mechanisms for such compounds often involve the disruption of essential cellular processes in bacteria. The investigation into this compound could focus on its ability to interfere with bacterial cell wall synthesis, inhibit crucial enzymes, or disrupt membrane integrity, which are common mechanisms for thiazole-containing antibacterials.

Table 1: In Vitro Antibacterial Activity of Related Thiazole/Thiadiazole Derivatives

| Compound Class | Model Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thiones | Micrococcus luteus ATCC 10240 | 3.91 - 31.25 | nih.gov |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thiones | Bacillus subtilis ATCC 6633 | 15.63 - 62.5 | nih.gov |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thiones | Staphylococcus aureus ATCC 25923 | 15.63 - 125 | nih.gov |

This table presents data for structurally related compounds to indicate the potential research areas for this compound.

The potential of this compound in antifungal research is strongly supported by studies on analogous compounds. A structurally similar compound, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), has demonstrated high-efficiency, broad-spectrum antifungal activity against pathogenic fungi like Candida, Aspergillus, Cryptococcus, and Dermatophytes. nih.gov Its minimum inhibitory concentration (MIC) was reported to be between 0.0625 and 4 µg/mL. nih.gov

Mechanistic studies on (4-phenyl-1, 3-thiazol-2-yl) hydrazine revealed that its fungicidal activity against Candida albicans is dependent on the induction of reactive oxygen species (ROS) accumulation. nih.gov This increase in intracellular ROS leads to significant DNA damage, a critical factor in antifungal-induced cell death. nih.gov The compound was also found to inhibit the formation of hyphae and biofilms, which are crucial for the virulence of C. albicans. nih.gov These findings suggest that a primary research focus for this compound could be its ability to induce oxidative stress and subsequent DNA damage in fungal pathogens.

Table 2: In Vitro Antifungal Activity of (4-phenyl-1, 3-thiazol-2-yl) hydrazine

| Fungal Strain | Activity (MIC in µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| Candida albicans | 0.0625 - 4 | Induction of ROS, DNA Damage | nih.gov |

| Aspergillus | 0.0625 - 4 | Broad-spectrum activity | nih.gov |

This table highlights findings for a structurally similar compound, suggesting a potential mechanistic pathway for this compound.

Antineoplastic Research Perspectives

The 2-aminothiazole (B372263) scaffold is a privileged structure in oncology drug discovery, forming the core of several clinically approved drugs. researchgate.net This provides a strong rationale for investigating the antineoplastic potential of this compound.

Research on various phenyl-thiazole derivatives has demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles showed suppressive activity against lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. nih.gov Thiazole-amino acid hybrids have also exhibited potent cytotoxicity against A549, HeLa (cervical), and MCF-7 (breast) cancer cell lines, with some compounds showing stronger activity than the positive control, 5-fluorouracil. nih.gov

The mechanism of cytotoxicity for these compounds is often linked to the inhibition of key enzymes involved in cell proliferation. A notable example is the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription. acs.org Potent inhibition of CDK9 by thiazole derivatives can selectively target survival proteins in cancer cells, reinstating programmed cell death. acs.org

Table 3: In Vitro Cytotoxicity of Related Thiazole Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity (IC₅₀ or GI₅₀) | Reference |

|---|---|---|---|

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | SK-MEL-2 (Skin) | 4.27 µg/mL | nih.gov |

| 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles | HCT15 (Colon) | 8.25 µg/mL | nih.gov |

| 4-thiazol-2-anilinopyrimidines (Comp. 12u) | HCT-116 (Colon) | 40 nM (GI₅₀) | acs.org |

| Thiazole-amino acid hybrids (Comp. 5f) | A549 (Lung) | 2.07 µM (IC₅₀) | nih.gov |

| Thiazole-amino acid hybrids (Comp. 5ac) | HeLa (Cervical) | 6.71 µM (IC₅₀) | nih.gov |

This table compiles data from various structurally related thiazole compounds to frame the potential cytotoxic profile of this compound.

A primary focus of antineoplastic research is the ability of a compound to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells. Thiazole derivatives have been shown to act through these mechanisms. For example, the CDK9 inhibitor 12u, a 4-thiazol-2-anilinopyrimidine, reduces the expression of the anti-apoptotic protein Mcl-1, which subsequently triggers apoptosis in human cancer cell lines. acs.org

Furthermore, studies on phthalimide-thiazole derivatives have confirmed their ability to induce apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov These compounds were suggested to trigger cell death through the intrinsic apoptotic pathway. nih.gov Other research has shown that certain quinazolinone derivatives containing a thiazole moiety can induce G1 or G2/M phase cell cycle arrest. nih.gov Therefore, a key research application for this compound would be to investigate its effects on cell cycle progression and its ability to activate apoptotic signaling cascades in various cancer cell models.

Utility as a Chemical Probe for Fundamental Biological Processes

Beyond direct therapeutic potential, this compound and its analogues could serve as valuable chemical probes to dissect fundamental biological pathways. A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target.

For example, the highly selective CDK9 inhibitor 12u serves as a chemical probe to study the roles of CDK9-mediated transcription in cancer cell survival. acs.org By using this molecule, researchers can investigate the downstream effects of CDK9 inhibition, such as the down-regulation of short-lived anti-apoptotic proteins like Mcl-1, and thereby understand the cell's reliance on this specific pathway. acs.org

Similarly, the antifungal agent (4-phenyl-1, 3-thiazol-2-yl) hydrazine acts as a probe to explore the consequences of induced oxidative stress in C. albicans. nih.gov Its ability to generate ROS and cause DNA damage allows for detailed studies of fungal anti-oxidative stress responses and DNA repair mechanisms. nih.gov Following this logic, this compound could be developed as a tool to investigate specific enzyme functions or cellular stress pathways, depending on its determined biological targets.

Role as a Key Intermediate in the Synthesis of More Complex Molecules

The strategic positioning of functional groups in this compound makes it a prime candidate for a key intermediate in multi-step organic syntheses. The exocyclic primary amine at the 2-position is a particularly attractive site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs and the construction of fused heterocyclic systems.

Research on analogous 2-aminothiazole structures has demonstrated a rich and varied reaction chemistry. These established synthetic protocols can be extrapolated to this compound to foresee its role in generating novel, more complex molecules. The primary amino group can readily undergo acylation, sulfonylation, and reactions with isocyanates and isothiocyanates to yield a range of amide, sulfonamide, urea, and thiourea (B124793) derivatives, respectively. These reactions provide a straightforward method to append various side chains, which can be tailored to modulate the physicochemical properties and biological activity of the resulting compounds.

Furthermore, the amino group can participate in condensation reactions with various carbonyl compounds to form Schiff bases. These imines are not merely final products but can serve as versatile intermediates themselves for further transformations, including reduction to secondary amines or participation in cycloaddition reactions.

A significant application of 2-aminothiazoles as intermediates is in the synthesis of fused heterocyclic systems. Reactions with bifunctional electrophiles can lead to the construction of bicyclic and polycyclic ring systems with the thiazole core as an integral part. For instance, reaction with β-ketoesters or propiolic acid derivatives can lead to the formation of thiazolo[3,2-a]pyrimidine systems, a scaffold found in numerous medicinally important molecules. rsc.org Similarly, reaction with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov

The following interactive data table outlines potential synthetic transformations of this compound into more complex molecules, based on established reactivity of similar 2-aminothiazole derivatives.

| Complex Molecule Synthesized | Reagents and Conditions | Reaction Type | Potential Application of Product Class |

|---|---|---|---|

| N-(4-Phenyl-5-propyl-thiazol-2-yl)acetamide | Acetic anhydride (B1165640) or acetyl chloride, in the presence of a base (e.g., pyridine (B92270) or triethylamine). | Acylation | Modification of biological activity, intermediate for further functionalization. |

| N-Aryl-N'-(4-phenyl-5-propyl-thiazol-2-yl)urea | Aryl isocyanate in an aprotic solvent (e.g., THF, DCM). | Addition to isocyanate | Exploration of potential biological activities such as kinase inhibition. |

| N-Aryl-N'-(4-phenyl-5-propyl-thiazol-2-yl)thiourea | Aryl isothiocyanate in a solvent like ethanol (B145695) or DMF. | Addition to isothiocyanate | Building blocks for further heterocyclization, potential antimicrobial agents. |

| (E)-N-Benzylidene-4-phenyl-5-propyl-thiazol-2-amine | Benzaldehyde, typically with acid catalysis (e.g., acetic acid) in a solvent like ethanol. | Schiff base formation | Intermediate for the synthesis of reduced amines or other heterocyclic systems. |

| 7-Hydroxy-5-methyl-2-phenyl-3-propyl-thiazolo[3,2-a]pyrimidin-5-one | Ethyl acetoacetate, typically under thermal conditions or with a catalyst like polyphosphoric acid. | Cyclocondensation | Core structure in various biologically active compounds. |

| Imidazo[2,1-b]thiazole derivatives | α-Haloketones (e.g., phenacyl bromide) in a solvent like ethanol. | Cyclocondensation | Scaffold with a broad range of pharmacological activities. nih.gov |

The synthetic utility of this compound as a key intermediate is thus evident. Its ability to undergo a variety of chemical transformations allows for the systematic and efficient generation of libraries of more complex molecules. These derivatives can then be screened in academic research settings to explore new structure-activity relationships and to identify novel compounds with potential applications in various fields of chemical biology and medicinal chemistry. The phenyl and propyl substituents at the C4 and C5 positions provide a specific lipophilic character and steric profile that can be exploited to fine-tune the properties of the final products.

Future Research Directions and Unaddressed Academic Questions for 4 Phenyl 5 Propyl Thiazol 2 Ylamine

Development of Enantioselective Synthetic Routes for Chiral Analogs

While 4-Phenyl-5-propyl-thiazol-2-ylamine itself is not chiral, the introduction of chiral centers into its analogs could significantly impact their biological activity. Stereochemistry often plays a pivotal role in the efficacy and selectivity of drug candidates. Therefore, developing enantioselective synthetic methods for chiral analogs of this compound is a crucial next step.

Future research should focus on:

Asymmetric Synthesis: Designing synthetic pathways that can selectively produce one enantiomer over the other. This could involve the use of chiral catalysts, auxiliaries, or starting materials.

Chiral Resolution: Developing methods to separate racemic mixtures of chiral analogs into their constituent enantiomers.

Biological Evaluation of Enantiomers: Once isolated, each enantiomer should be independently evaluated for its biological activity and target-binding affinity to establish a clear structure-activity relationship (SAR) based on stereochemistry.

Deeper Mechanistic Elucidation at the Atomic Level (e.g., Time-Resolved Spectroscopy)

Understanding how this compound interacts with its biological targets at a fundamental level is key to its optimization as a therapeutic agent. While docking studies can provide theoretical models, advanced spectroscopic techniques can offer dynamic, real-world insights.

Future investigations should employ:

Time-Resolved Spectroscopy: Techniques like transient absorption or time-resolved fluorescence spectroscopy can monitor the binding events and subsequent conformational changes in both the compound and its biological target in real-time. This can reveal the kinetics of binding and dissociation, providing a more complete picture of the mechanism of action.

Advanced NMR Techniques: Two-dimensional and three-dimensional NMR spectroscopy can be used to map the binding interface between the compound and its target protein, identifying the specific amino acid residues involved in the interaction.

Co-crystallization Studies with Biological Targets to Confirm Binding Modes

Computational docking provides valuable predictions, but co-crystallization with a biological target provides the definitive, high-resolution evidence of a binding mode. nih.gov For 2-aminothiazole (B372263) derivatives, which are known to interact with a variety of enzymes and receptors, obtaining a crystal structure of the complex is a critical step in drug design. nih.govuq.edu.au

Key objectives for this research area include:

Identification of Primary Biological Targets: Comprehensive screening to identify the most relevant biological targets for this compound.

Co-crystallization Trials: Systematic experimentation with various crystallization conditions (e.g., pH, temperature, precipitants) to obtain high-quality co-crystals of the compound bound to its target. mdpi.com

X-ray Diffraction Analysis: Solving the three-dimensional structure of the complex to visualize the precise orientation of the compound in the binding pocket and identify all key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net This structural information is invaluable for designing more potent and selective analogs.

Exploration of Novel In Vitro Biological Activities Beyond Current Scope

The 2-aminothiazole scaffold is known for a diverse range of biological activities. researchgate.netresearchgate.net While initial research may have focused on a specific therapeutic area, it is highly probable that this compound and its derivatives possess other, as-yet-undiscovered biological effects.

A systematic exploration of novel in vitro activities should include screening against:

A Broad Panel of Cancer Cell Lines: To identify potential selective anticancer activity. nih.gov

Various Microbial Strains: Including bacteria and fungi, to uncover new antimicrobial properties. nih.govmdpi.com

Key Enzymes in Inflammatory Pathways: Such as cyclooxygenases (COX-1/COX-2), to assess anti-inflammatory potential. rsc.org

Other Therapeutically Relevant Targets: Including but not limited to viral proteins, phosphodiesterases, and receptors involved in neurodegenerative diseases. uq.edu.aursc.org

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties and activities of chemical compounds. premierscience.commdpi.com Applying these computational tools to this compound can significantly accelerate its development.

Future research should leverage AI and ML for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of 2-aminothiazole derivatives with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs.

ADME/Tox Prediction: Using machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of new derivatives, helping to prioritize candidates with favorable drug-like properties. nih.govmdpi.com

De Novo Drug Design: Employing generative AI models to design novel molecules based on the this compound scaffold that are optimized for binding to a specific biological target.

Predictive Modeling for Urease Inhibition: Utilizing machine learning to screen for and predict the potential of derivatives as urease inhibitors, a strategy that has shown promise for other thiazoles. researchgate.net

Table 1: Potential Research Applications and Relevant Techniques

| Research Area | Objective | Key Techniques | Potential Outcome |

|---|---|---|---|

| Enantioselective Synthesis | Produce single-enantiomer chiral analogs. | Asymmetric catalysis, Chiral chromatography | More potent and selective drug candidates. |

| Mechanistic Elucidation | Understand dynamic binding interactions. | Time-resolved spectroscopy, 2D-NMR | Detailed insight into the mechanism of action. |

| Co-crystallization | Confirm binding mode at atomic resolution. | X-ray crystallography | Structure-based drug design optimization. |

| Novel Bio-activities | Discover new therapeutic applications. | High-throughput in vitro screening | Expansion of the compound's therapeutic profile. |

| AI/ML Integration | Predict properties and design new analogs. | QSAR, Predictive ADME/Tox, Generative models | Accelerated and more efficient drug discovery cycle. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for 4-Phenyl-5-propyl-thiazol-2-ylamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using precursors like thioureas or thiosemicarbazides. For example, the Pinner reaction (using POCl₃ as a cyclizing agent under reflux conditions) has been effective for analogous thiazole-amine compounds . Optimization can involve adjusting stoichiometric ratios (e.g., 1:3 molar ratio of precursor to POCl₃), reaction temperature (90–120°C), and post-synthesis purification via recrystallization (e.g., DMSO/water mixtures). Yield improvements may require iterative testing of solvent systems and pH adjustments during precipitation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the thiazole ring structure and substituent positions (e.g., phenyl and propyl groups). Key signals include aromatic protons (δ 7.2–7.8 ppm) and methylene protons adjacent to the amine group (δ 3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity. Mobile phases like acetonitrile/water (70:30 v/v) are commonly used .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., m/z ~246 for C₁₂H₁₄N₂S) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies should test degradation under:

- Temperature : 25°C (ambient), 40°C (stress), and -20°C (long-term storage) over 1–6 months.

- Humidity : 60% RH and 75% RH to evaluate hygroscopicity.

- Light Exposure : UV-Vis irradiation (ICH Q1B guidelines).

Analytical methods like HPLC and FTIR track decomposition products (e.g., oxidation of the thiazole ring or amine group) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the thiazole-amine core and hydrophobic interactions with the phenyl/propyl groups .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer :

- Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) and co-solvents (DMSO, PEG-400). Compare results with computational predictions (e.g., Abraham solvation parameters) .

- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models to evaluate intestinal absorption. Discrepancies may arise from aggregation tendencies or ionization states, requiring dynamic light scattering (DLS) or pH-solubility profiling .

Q. What strategies are effective for derivatizing the thiazole-amine scaffold to enhance selectivity in target binding?

- Methodological Answer :

- Position-Specific Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring to modulate π-π stacking. Propyl chain elongation or branching may alter lipophilicity .

- Hybrid Molecules : Conjugate with triazole or oxadiazole moieties (via click chemistry) to exploit synergistic binding. Monitor regioselectivity using 2D NMR and X-ray crystallography .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields for structurally similar thiazole derivatives?

- Methodological Answer : Conduct a systematic review of variables:

- Catalyst Use : Compare yields with/without Lewis acids (e.g., ZnCl₂).

- Purification Methods : Assess column chromatography vs. recrystallization efficiency.